molecular formula C44H99N3+3 B12349275 CID 71434355

CID 71434355

Cat. No.: B12349275
M. Wt: 670.3 g/mol
InChI Key: SNOZWRBKUHCEQB-UHFFFAOYSA-N
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Description

Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the molecular formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH]. It is commonly used as a reagent in organic synthesis, particularly for pyrophosphorylation reactions. This compound is known for its ability to act as a nucleophile and is often utilized in the preparation of various organic molecules .

Preparation Methods

The preparation of Tris(tetrabutylammonium) hydrogen pyrophosphate typically involves the reaction of tetrabutylammonium bromide with potassium hydrogen pyrophosphate. This reaction is usually carried out at room temperature in an inert gas atmosphere to prevent any unwanted side reactions . Another method involves reacting ammonium bicarbonate with chloride and then adding isopropyl alcohol to the mixture .

Chemical Reactions Analysis

Tris(tetrabutylammonium) hydrogen pyrophosphate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include isopropyl alcohol and various nucleosides. The major products formed from these reactions are cyclic adducts and pyrophosphorylated nucleosides .

Mechanism of Action

The mechanism of action of Tris(tetrabutylammonium) hydrogen pyrophosphate involves its role as a nucleophile in organic synthesis. It reacts with various substrates to form pyrophosphorylated and triphosphorylated products. The molecular targets and pathways involved include nucleosides and isoprenoid derivatives, which undergo pyrophosphorylation and triphosphorylation reactions .

Comparison with Similar Compounds

Tris(tetrabutylammonium) hydrogen pyrophosphate can be compared with other similar compounds such as:

The uniqueness of Tris(tetrabutylammonium) hydrogen pyrophosphate lies in its specific application in pyrophosphorylation and triphosphorylation reactions, making it a valuable reagent in organic synthesis and scientific research .

Properties

Molecular Formula

C44H99N3+3

Molecular Weight

670.3 g/mol

InChI

InChI=1S/2C16H36N.C12H27N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4-7-10-13(11-8-5-2)12-9-6-3/h2*5-16H2,1-4H3;4-12H2,1-3H3/q3*+1

InChI Key

SNOZWRBKUHCEQB-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC

Origin of Product

United States

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